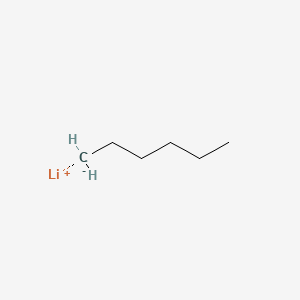
3-(3'-Pyridyl)phenylacetic acid
Descripción general
Descripción
3-(3’-Pyridyl)phenylacetic acid is a chemical compound with the molecular formula C13H11NO2 . It has an average mass of 213.232 Da and a monoisotopic mass of 213.078979 Da . It is a metabolite of Nicotine and is used as an antilipemic .
Synthesis Analysis
The synthesis of 3-(3’-Pyridyl)phenylacetic acid can potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method that could be used in the synthesis is the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 3-(3’-Pyridyl)phenylacetic acid consists of a phenyl group (a ring of 6 carbon atoms) attached to a pyridyl group (a ring of 5 carbon atoms and 1 nitrogen atom) via an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving 3-(3’-Pyridyl)phenylacetic acid could potentially include Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters . These reactions involve the formation of carbon–carbon bonds and the transfer of organic groups from boron to palladium .Physical And Chemical Properties Analysis
3-(3’-Pyridyl)phenylacetic acid has a molecular weight of 213.24 .Aplicaciones Científicas De Investigación
Protein Labeling
3-(3'-Pyridyl)phenylacetic acid derivatives have been utilized for the rapid and site-selective labeling of proteins. This application leverages the ability of non-canonical amino acids, such as 3-formyl-phenylalanine, to react with specific dyes, facilitating the targeted modification of proteins in Escherichia coli (Tuley et al., 2014).
Crystal Structure and Interaction Studies
Studies have explored the structural and interaction properties of 3-(3'-Pyridyl)phenylacetic acid complexes. For instance, the crystalline complex of pyridine betaine with phenylacetic acid was characterized by X-ray analysis, FTIR spectroscopy, and computational calculations, revealing detailed insights into its hydrogen bonding and electrostatic interactions (Dega-Szafran et al., 2000).
Biosynthetic Pathways in Bacteria
Research on bacteria has uncovered plant-like biosynthetic pathways for producing compounds related to 3-(3'-Pyridyl)phenylacetic acid. These pathways involve enzymes similar to those found in plants, highlighting the biochemical versatility and evolutionary significance of such compounds in different organisms (Moore et al., 2002).
Meta-C-H Functionalization
A novel pyridine-based template has facilitated the meta-C-H functionalization of phenylacetic acid scaffolds, expanding the scope of synthetic chemistry applications for creating complex molecules with potential therapeutic uses (Jin et al., 2018).
Auxin Biosynthesis and Plant Growth
Studies have also investigated the biosynthesis pathways of auxins, such as phenylacetic acid, in plants. These pathways are crucial for understanding plant growth and development, with implications for agriculture and biotechnology (Cook et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
It’s known that phenylacetic acid derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Phenylacetic acid (PAA), a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components. The bacterial PAA pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity
Pharmacokinetics
The physicochemical parameters of related compounds, such as indole derivatives, can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that indole derivatives, which are structurally related, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction involving related compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-(3-pyridin-3-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYYKVJJIGKHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375193 | |
| Record name | 3-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
597584-62-8 | |
| Record name | 3-(3'-Pyridyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 597584-62-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B1586655.png)





![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)


![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)


